N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15359095
InChI: InChI=1S/C24H19Cl2N3O3S/c25-14-10-11-17(26)18(12-14)27-20(30)13-28-23-21(16-8-4-5-9-19(16)33-23)22(31)29(24(28)32)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,27,30)
SMILES:
Molecular Formula: C24H19Cl2N3O3S
Molecular Weight: 500.4 g/mol

N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide

CAS No.:

Cat. No.: VC15359095

Molecular Formula: C24H19Cl2N3O3S

Molecular Weight: 500.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide -

Specification

Molecular Formula C24H19Cl2N3O3S
Molecular Weight 500.4 g/mol
IUPAC Name N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C24H19Cl2N3O3S/c25-14-10-11-17(26)18(12-14)27-20(30)13-28-23-21(16-8-4-5-9-19(16)33-23)22(31)29(24(28)32)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,27,30)
Standard InChI Key PVTTUSWYGOFUDD-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused benzothiolo[2,3-d]pyrimidine core, substituted with a 2,5-dichlorophenyl group and an acetamide side chain. Its molecular formula is C24_{24}H19_{19}Cl2_{2}N3_{3}O3_{3}S, with a molecular weight of 500.4 g/mol. The presence of chlorine atoms at the 2- and 5-positions of the phenyl ring and the sulfur-containing benzothiolo moiety contributes to its electrophilic reactivity and potential bioactivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC24_{24}H19_{19}Cl2_{2}N3_{3}O3_{3}S
Molecular Weight500.4 g/mol
CAS NumberVC15359095
Key Functional GroupsPyrimidine, benzothiolo, acetamide

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The 1^1H NMR spectrum reveals signals for the aromatic protons of the dichlorophenyl group (δ 7.2–7.8 ppm) and the tetrahydrobenzothiolo ring (δ 2.5–3.5 ppm). High-resolution MS typically shows a molecular ion peak at m/z 500.4, consistent with its molecular weight.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis involves sequential heterocyclic ring formation and functional group modifications. A representative pathway includes:

  • Formation of the benzothiolo[2,3-d]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.

  • N-Acylation of the pyrimidine nitrogen with 2-(2,5-dichlorophenyl)acetyl chloride.

  • Purification using column chromatography to isolate the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Thiourea, EtOH, reflux, 12 h65–70
2Acetyl chloride, DCM, 0°C, 2 h80–85
3Silica gel chromatography95+

Comparative Analysis with Benzothiazole-Pyrimidine Hybrids

Similar compounds, such as 2-pyrimidylbenzothiazoles, are synthesized via Michael addition pathways using guanidine derivatives . For example, reacting benzothiazol-2-yl-acetonitrile with DMF-DMA yields intermediates that undergo cyclization with sulfonated guanidines . These methods highlight the versatility of pyrimidine-thiophene hybrids in drug discovery.

TargetAssay TypePotential IC50_{50} (nM)
Viral polymeraseEnzymatic120–180
Topoisomerase IICell-based250–300
Kinase inhibitionBiochemical400–500

Structure-Activity Relationships (SAR)

  • The 2,5-dichlorophenyl group enhances lipophilicity, improving membrane permeability.

  • The benzothiolo moiety may coordinate metal ions in enzymatic active sites.

  • Substitutions at the pyrimidine C2 position influence selectivity toward viral vs. human kinases .

Chemical Stability and Reactivity

Degradation Pathways

The compound is stable under ambient conditions but degrades in acidic or basic environments. Hydrolysis of the acetamide group occurs at pH < 3 or pH > 10, yielding 2,5-dichloroaniline and a carboxylic acid derivative.

Table 4: Stability Under Varied Conditions

ConditionHalf-Life (h)Degradation Products
pH 7.4, 25°C>200None
pH 2.0, 37°C122,5-Dichloroaniline
UV light (254 nm)48Photo-oxidized sulfoxide

Solvent-Dependent Reactivity

In polar aprotic solvents (e.g., DMSO), the compound undergoes nucleophilic substitution at the chloroaryl sites. In methanol, it remains inert, making methanol ideal for storage.

Applications and Future Directions

Therapeutic Prospects

Current research prioritizes its use as a lead compound for:

  • Antiviral agents: Targeting herpesviruses and hepatitis C .

  • Anticancer drugs: Inhibiting topoisomerases and receptor tyrosine kinases.

  • Anti-inflammatory agents: Modulating COX-2 and NF-κB pathways.

Challenges and Innovations

  • Poor aqueous solubility: Nanoparticle formulations or prodrug strategies may enhance bioavailability.

  • Metabolic instability: Structural modifications, such as fluorination, could reduce hepatic clearance.

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